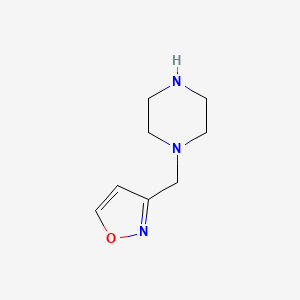
1-(1,2-Oxazol-3-ylmethyl)piperazine
Übersicht
Beschreibung
1-(1,2-Oxazol-3-ylmethyl)piperazine is an organic compound with the molecular formula C8H13N3O. It is a derivative of piperazine, where the piperazine ring is substituted with a 1,2-oxazole moiety at the 3-position.
Vorbereitungsmethoden
The synthesis of 1-(1,2-Oxazol-3-ylmethyl)piperazine typically involves the reaction of piperazine with a suitable oxazole derivative. One common method is the nucleophilic substitution reaction where piperazine reacts with 3-chloromethyl-1,2-oxazole under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-(1,2-Oxazol-3-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the oxazole ring.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
1-(1,2-Oxazol-3-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(1,2-Oxazol-3-ylmethyl)piperazine is primarily related to its interaction with biological targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The piperazine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
1-(1,2-Oxazol-3-ylmethyl)piperazine can be compared with other similar compounds, such as:
1-(1,2-Oxazol-3-ylmethyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperazine.
1-(1,2-Oxazol-3-ylmethyl)morpholine: Contains a morpholine ring, offering different chemical and biological properties.
1-(1,2-Oxazol-3-ylmethyl)imidazole: Features an imidazole ring, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its combination of the piperazine and oxazole rings, providing a balance of chemical stability and biological activity that is advantageous in various research and industrial applications .
Eigenschaften
IUPAC Name |
3-(piperazin-1-ylmethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-12-10-8(1)7-11-4-2-9-3-5-11/h1,6,9H,2-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMTXOUUYNPWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B2425646.png)
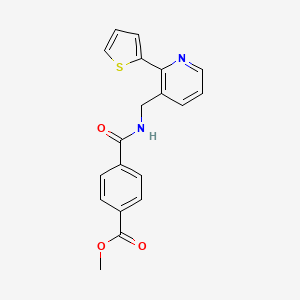
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2425651.png)
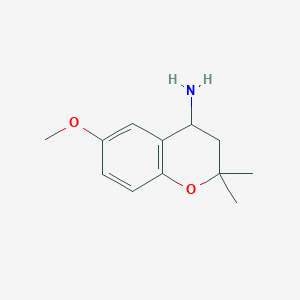

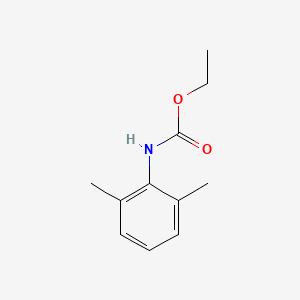
![methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2425656.png)
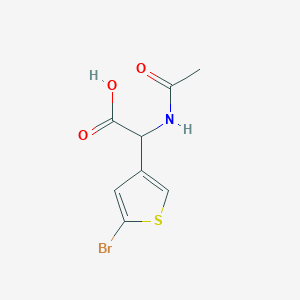
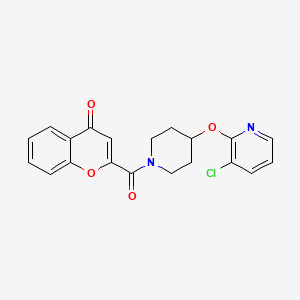
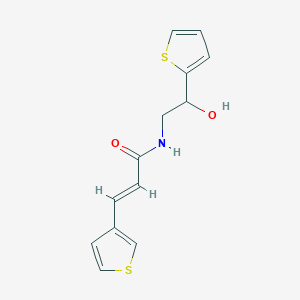
![2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2425662.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2425666.png)
![8-(3-((2-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425668.png)
